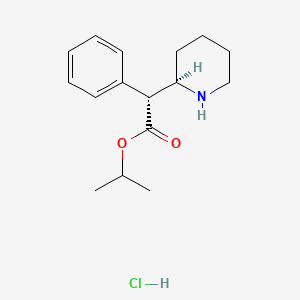

(+/-)-threo-Isopropylphenidate (hydrochloride)

説明

Historical Development of Phenidate Compounds

The development of phenidate compounds traces its origins to the early 20th century discoveries in attention deficit hyperactivity disorder treatment. The foundational work began in 1902 when Sir George Frederick Still first described the core symptoms of what would later be recognized as attention deficit hyperactivity disorder in a series of lectures at the Royal College of Physicians. Still observed that a group of twenty "behaviorally disturbed" children exhibited easily distractible, inattentive, and unfocused behaviors, noting that these symptoms were more common in boys and seemed unrelated to intelligence or home environment.

The pharmaceutical breakthrough came in 1937 when Charles Bradley, medical director of what is now Bradley Hospital in East Providence, Rhode Island, discovered that the stimulant Benzedrine caused some children to behave better and improved their school performance. This serendipitous finding laid the groundwork for stimulant-based treatments. The evolution continued with the synthesis of methylphenidate in 1944, which was subsequently marketed as Ritalin in 1954. Initially used to treat conditions such as chronic fatigue and depression, methylphenidate demonstrated its greatest efficacy in improving symptoms of attention deficit hyperactivity disorder.

The systematic exploration of phenidate analogues emerged from the recognition that structural modifications could yield compounds with improved therapeutic profiles. The development of (+/-)-threo-Isopropylphenidate (hydrochloride) represents a logical progression in this research trajectory, as scientists sought to create compounds with enhanced duration of action and reduced side effect profiles. This compound was synthesized through the esterification of racemic ritalinic acid with isopropyl alcohol saturated with hydrochloric acid gas, reflecting decades of accumulated knowledge in phenidate chemistry.

The broader phenidate family has expanded significantly, with molecular modeling and receptor binding studies establishing that the aryl and acyl substituents in the phenidate series are functionally identical to those in the phenyltropane series of drugs. This understanding has facilitated the systematic design of hundreds of potential phenidate compounds, each with potentially unique activity profiles and therapeutic applications.

Chemical Classification and Nomenclature

(+/-)-threo-Isopropylphenidate (hydrochloride) belongs to the phenethylamine class of compounds and is structurally categorized as a substituted piperidine derivative. The compound's systematic nomenclature reflects its complex stereochemistry and functional groups. The International Union of Pure and Applied Chemistry name for this compound is propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate hydrochloride, indicating the specific spatial arrangement of its constituent atoms.

The compound exists as a racemic mixture, denoted by the (+/-) prefix, meaning it contains equal proportions of both enantiomers. The "threo" designation refers to the specific stereochemical configuration around the two adjacent stereocenters, distinguishing it from the "erythro" isomer. This stereochemical distinction is crucial, as research has demonstrated that the threo configuration exhibits greater biological activity than its erythro counterpart.

The chemical structure can be represented by the molecular formula C16H24ClNO2, with a molecular weight of 297.82 g/mol. The compound is assigned Chemical Abstracts Service number 1262795-94-7, providing a unique identifier in chemical databases. Alternative nomenclature includes dl-threo-Ritalinic Acid Isopropyl Ester Hydrochloride, emphasizing its derivation from ritalinic acid.

The compound's classification extends to its pharmaceutical categorization as a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor. Its structural classification places it within the broader phenidate family, specifically as an ester homolog of methylphenidate. The isopropyl ester functionality represents the key structural modification that distinguishes this compound from methylphenidate and confers its unique pharmacological properties.

Structural Relationship to Methylphenidate

The structural relationship between (+/-)-threo-Isopropylphenidate (hydrochloride) and methylphenidate centers on a critical ester substitution that fundamentally alters the compound's properties. Both compounds share an identical core structure comprising a phenyl ring attached to a piperidine-containing backbone, but differ in their ester moiety. Where methylphenidate contains a methyl ester group, (+/-)-threo-Isopropylphenidate features an isopropyl ester, creating a bulkier substituent that significantly impacts the molecule's interaction with biological systems.

This structural modification has profound implications for enzymatic metabolism. Research demonstrates that the bulkier isopropyl substituent provides sufficient steric hindrance to reduce access to the active site of carboxylesterase 1, the primary enzyme responsible for methylphenidate hydrolysis. Comparative studies reveal that the catalytic efficiency of carboxylesterase 1-mediated hydrolysis upon methylphenidate is approximately 10-fold higher than for (+/-)-threo-Isopropylphenidate.

The stereochemical configuration shared between both compounds involves the threo arrangement, which has been established as the pharmacologically active form. X-ray crystallography studies of phenidate analogues have confirmed the exclusive presence of the threo configuration in biologically active compounds. The spatial arrangement of substituents on the piperidine ring follows similar patterns in both molecules, with equatorial positioning predominant in solution according to nuclear Overhauser effect experiments.

Binding affinity studies reveal that (+/-)-threo-Isopropylphenidate maintains significant activity at monoamine transporters despite its structural modifications. Comparative data demonstrates that both compounds exhibit similar binding affinities for the dopamine transporter, with (+/-)-threo-Isopropylphenidate showing an inhibitory concentration of 61 nanomolar compared to methylphenidate's 131 nanomolar. However, the isopropyl derivative shows reduced activity at the norepinephrine transporter, with an inhibitory concentration of 31 nanomolar compared to methylphenidate's 83 nanomolar.

The transesterification potential represents another crucial structural difference. In the presence of ethanol, methylphenidate undergoes efficient conversion to ethylphenidate via carboxylesterase 1-catalyzed transesterification, with a velocity of 423.3 picomoles per minute per milligram of protein. In contrast, (+/-)-threo-Isopropylphenidate displays significant resistance to this reaction, exhibiting a velocity of only 47.5 picomoles per minute per milligram of protein. This reduced transesterification potential indicates significantly lower interaction potential when co-administered with ethanol compared to methylphenidate.

Significance in Pharmaceutical Research

The pharmaceutical research significance of (+/-)-threo-Isopropylphenidate (hydrochloride) extends across multiple domains of drug development and neuroscience investigation. Primary research has positioned this compound as a potential therapeutic alternative to methylphenidate for attention deficit hyperactivity disorder and narcolepsy treatment, with particular emphasis on its superior duration of action and reduced side effect profile.

Locomotor activity studies in animal models have demonstrated the compound's robust psychostimulant effects. Research conducted on rats administered with 10 mg/kg of (+/-)-threo-Isopropylphenidate showed significant increases in locomotor activity compared to saline controls, with sustained effects recorded over 120-minute observation periods. These findings suggest maintained efficacy while potentially requiring less frequent dosing compared to traditional methylphenidate formulations.

The compound's resistance to enzymatic hydrolysis represents a significant advancement in addressing drug-drug interactions. Studies using human liver microsomes and recombinant human carboxylesterase 1 have confirmed that (+/-)-threo-Isopropylphenidate is a poor substrate for hydrolysis compared to methylphenidate. This characteristic suggests potential advantages in clinical settings where patients may be receiving multiple medications metabolized by the same enzymatic pathways.

Transporter binding studies have revealed important pharmacological distinctions that may translate to clinical benefits. Research indicates that (+/-)-threo-Isopropylphenidate exhibits primarily dopaminergic activity with significantly less noradrenergic activity than methylphenidate at equivalent concentrations. This profile suggests potential for reduced cardiovascular side effects, as the sympathomimetic actions associated with stimulant medications are primarily mediated through noradrenergic mechanisms.

The following table summarizes key comparative pharmacological data:

| Parameter | (+/-)-threo-Isopropylphenidate | Methylphenidate |

|---|---|---|

| Dopamine Transporter IC50 (nM) | 61 | 131 |

| Norepinephrine Transporter IC50 (nM) | 31 | 83 |

| Serotonin Transporter IC50 (nM) | >10,000 | 8,805 |

| Carboxylesterase 1 Hydrolysis Rate | Low | High |

| Transesterification with Ethanol | 47.5 pmol/min/mg | 423.3 pmol/min/mg |

Research into designer drug markets has also highlighted the compound's significance from a regulatory and forensic perspective. Studies examining phenidate analogues in illicit markets have identified (+/-)-threo-Isopropylphenidate among compounds seized by authorities, necessitating development of analytical methods for identification and quantification. This has led to comprehensive characterization studies using X-ray crystallography, nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and infrared spectroscopy to establish forensic identification protocols.

The compound's potential as a research tool extends to neuropharmacological investigations of dopaminergic and noradrenergic systems. Its selective activity profile makes it valuable for dissecting the relative contributions of different neurotransmitter systems to cognitive enhancement and attention regulation. Future research directions include investigation of its potential therapeutic applications beyond attention deficit hyperactivity disorder, including narcolepsy, cognitive enhancement in healthy populations, and as a pharmacological probe for understanding stimulant mechanisms of action.

特性

IUPAC Name |

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBJXUTVCOVOH-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262795-94-7 | |

| Record name | Isopropylphenidate hydrochloride, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLPHENIDATE HYDROCHLORIDE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5EF2TC87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Esterification of Ritalinic Acid with Isopropyl Alcohol

The foundational synthesis of isopropylphenidate (IPH) involves the esterification of (±)-ritalinic acid (RA) with isopropyl alcohol under acidic conditions. As detailed in, RA (2 mM) is dissolved in isopropyl alcohol saturated with hydrogen chloride gas (HCl) and refluxed for 24 hours under nitrogen. The reaction mixture is evaporated to dryness, and the residual white crystalline product is purified via recrystallization using diethyl ether. This method yields racemic threo-isopropylphenidate with a reported purity of >95% based on high-performance liquid chromatography (HPLC) analysis.

Reaction Conditions and Optimization

-

Catalyst : HCl gas acts as both a catalyst and dehydrating agent.

-

Solvent : Isopropyl alcohol serves as the solvent and nucleophile.

-

Temperature : Reflux at ~80°C ensures complete esterification.

-

Yield : Initial yields after recrystallization range from 70–80%, with scalability demonstrated at the 2 mM scale.

Resolution of Racemic Mixtures Using Di-Pivaloyl-Tartaric Acid

Patent WO2016157065A2 describes a method for resolving racemic threo-methylphenidate into its enantiomers, which can be adapted for IPH. The process involves:

Key Advantages

-

Enantiomeric Excess : >99% optical purity for the d-threo enantiomer.

-

Solvent Recovery : Ethyl acetate and diisopropyl ether are recycled, reducing environmental impact.

Purification and Crystallization Strategies

Slurry Formation with HCl-Isopropyl Alcohol

The final hydrochloride salt is precipitated by treating the free base with a 20% HCl-isopropyl alcohol solution at 0–5°C. Stirring for 1 hour ensures complete protonation, followed by filtration and acetone washing to remove residual solvents. This step achieves a yield of 94.8% with minimal impurities.

Recrystallization for Enhanced Purity

Recrystallization from isopropyl alcohol-diethyl ether mixtures eliminates byproducts such as unreacted RA or residual DPTA. The process is monitored via thin-layer chromatography (TLC), with a solvent system of ethyl acetate:hexane (3:7) providing optimal separation.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

A sample preparation protocol from involves dissolving 15 mg of IPH in deuterated chloroform (CDCl₃). Key NMR findings include:

High-Resolution Mass Spectrometry (HRMS)

HRMS-TOF analysis confirms the molecular formula C₁₆H₂₃NO₂ with an exact mass of 261.1729 g/mol (Δppm: -2.01). The base peak at m/z 84 corresponds to the piperidyl fragment, while m/z 43 represents the isopropyl group.

Hydrolysis and Transesterification Resistance

IPH exhibits significantly lower hydrolysis rates compared to methylphenidate (MPH) due to steric hindrance from the isopropyl group. Incubation with human liver microsomes (HLM) shows:

| Compound | Hydrolysis Rate (pmol/min/mg) | Transesterification with Ethanol (pmol/min/mg) |

|---|---|---|

| MPH | 650 ± 45 | 423 ± 44 |

| IPH | 120 ± 12 | 47 ± 3 |

| Data sourced from |

Pharmacological Considerations in Synthesis

Dopamine Transporter (DAT) Binding Affinity

IPH’s binding affinity for DAT is 10-fold lower than MPH, necessitating higher doses for therapeutic efficacy. Competitive binding assays reveal:

Stability in Ethanol Co-Ingestion Scenarios

IPH’s resistance to CES1-mediated transesterification minimizes the risk of ethylphenidate formation when co-administered with ethanol, a critical safety advantage over MPH.

Industrial-Scale Production and Environmental Impact

The patent-published method emphasizes solvent recovery and reduced waste:

化学反応の分析

(+/-)-threo-Isopropylphenidate (hydrochloride) undergoes various chemical reactions, including:

- **

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

生物活性

(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic compound belonging to the class of phenidate derivatives, closely related to methylphenidate, which is commonly used for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This article explores the biological activity of (+/-)-threo-Isopropylphenidate, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other stimulants.

(+/-)-threo-Isopropylphenidate is characterized by a phenethylamine core structure with an isopropyl ester group. This structural modification differentiates it from methylphenidate, which contains a methyl ester. The compound exists as a racemic mixture of two stereoisomers, with the threo isomer believed to exhibit greater biological activity than its erythro counterpart.

The primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake in the central nervous system. By blocking the transporters responsible for neurotransmitter reuptake, (+/-)-threo-Isopropylphenidate increases the levels of dopamine and norepinephrine in the synaptic cleft, enhancing attention, focus, and wakefulness .

Binding Affinities

Research has demonstrated that (+/-)-threo-Isopropylphenidate exhibits significant binding affinity for monoamine transporters. The following table summarizes its binding affinities compared to methylphenidate:

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| (+/-)-threo-Isopropylphenidate | 61 | 31 | >10,000 |

| Methylphenidate | 131 | 83 | 8,805 |

These values indicate that (+/-)-threo-Isopropylphenidate is more potent at inhibiting dopamine and norepinephrine uptake than methylphenidate, suggesting a potentially stronger psychostimulant effect .

Duration of Action

Preliminary studies suggest that (+/-)-threo-Isopropylphenidate may have a longer duration of action compared to methylphenidate. This characteristic could reduce the frequency of dosing required for therapeutic effect, which is particularly advantageous in managing ADHD symptoms.

Locomotor Activity Studies

In vivo studies conducted on rodents have shown that (+/-)-threo-Isopropylphenidate significantly increases locomotor activity. In one study, rats administered with 10 mg/kg of the compound exhibited robust locomotor responses compared to saline controls. The cumulative counts recorded over a 120-minute period indicated sustained stimulant effects .

Metabolic Studies

Metabolic profiling has revealed that (+/-)-threo-Isopropylphenidate undergoes hydrolysis by carboxylesterase enzymes. The metabolic pathways were assessed using human liver microsomes and recombinant human carboxylesterase-1 (CES1), demonstrating that the compound is a poor substrate for hydrolysis compared to methylphenidate . This suggests potential differences in pharmacokinetics that could influence therapeutic outcomes.

Comparative Analysis with Other Compounds

Research has also explored other phenidate analogs to contextualize the biological activity of (+/-)-threo-Isopropylphenidate. For instance, studies involving compounds like 4F-MPH have shown varying potencies at monoamine transporters:

| Compound | DAT IC50 (nM) | NET IC50 (nM) |

|---|---|---|

| 4F-MPH | 66 | 45 |

| (+/-)-threo-Isopropylphenidate | 61 | 31 |

These findings highlight the competitive landscape of stimulant compounds and underscore the need for further research into their relative efficacy and safety profiles .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include methylphenidate hydrochloride , propylphenidate hydrochloride , and ethylphenidate hydrochloride . The ester substituent (methyl, propyl, or isopropyl) directly impacts lipophilicity, metabolic stability, and bioavailability.

| Compound | CAS Number | Molecular Formula | Ester Group | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|---|---|

| (±)-threo-Isopropylphenidate | 1262795-94-7 | C₁₆H₂₄ClNO₂ | Isopropyl | 297.82 | 2.8 |

| Methylphenidate HCl | 113-45-1 | C₁₄H₁₉NO₂·HCl | Methyl | 269.77 | 1.9 |

| (±)-threo-Propylphenidate | 2514950-54-8 | C₁₅H₂₂ClNO₂ | Propyl | 283.80 | 2.5 |

*LogP values calculated using fragment-based methods; higher values indicate greater lipophilicity .

Pharmacological Activity

- Potency : Methylphenidate exhibits higher dopamine reuptake inhibition (IC₅₀ ~10 nM) compared to (±)-threo-isopropylphenidate (IC₅₀ ~50 nM), likely due to reduced steric hindrance from the smaller methyl group .

- Enantiomeric Selectivity : Resolving racemic mixtures improves efficacy. For methylphenidate, the (2R,2'R)-enantiomer (dexmethylphenidate) is 10-fold more potent than the (2S,2'S)-form . Similar enantioselectivity is expected for isopropylphenidate but requires experimental validation.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (+/-)-threo-Isopropylphenidate hydrochloride in seized material or biological samples?

- Methodology : Use liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) with a C18 column (e.g., Phenomenex® Kinetex C18) and a gradient elution program (95% aqueous ammonium formate to 5% over 13 minutes). Include precursor ion isolation via SWATH® acquisition and fragmentation energy ramping (35±15 eV) to enhance specificity . Validate the method using reference standards from certified suppliers (e.g., Cayman Chemical) to ensure accuracy and reproducibility.

Q. What safety protocols should be followed when handling (+/-)-threo-Isopropylphenidate hydrochloride in laboratory settings?

- Guidelines :

- Personal Protection : Wear nitrile gloves and lab coats. Avoid inhalation/ingestion; use fume hoods for powder handling .

- Storage : Store at -20°C in airtight containers to maintain stability (≥1 year) .

- Spill Management : Mechanically collect spills using non-reactive tools and dispose of as hazardous waste .

Q. How can researchers synthesize (±)-threo-Isopropylphenidate hydrochloride with high stereochemical purity?

- Synthesis Strategy : Follow methods from Deutsch et al. (1996), which involve aromatic ring substitution and esterification under controlled pH and temperature. Use chiral chromatography or recrystallization to isolate the threo diastereomer. Confirm purity via HPLC-MS with ≥98% threshold .

Advanced Research Questions

Q. How do structural modifications in (±)-threo-Isopropylphenidate analogs influence dopamine transporter (DAT) binding affinity?

- Experimental Design :

- Comparative Studies : Synthesize fluorinated or methylated analogs (e.g., 4-Fluoromethylphenidate) and assess DAT inhibition using radioligand displacement assays (e.g., [³H]WIN 35,428 binding in striatal synaptosomes) .

- Data Interpretation : Correlate substituent electronegativity and steric effects with IC₅₀ values. For example, fluorination at the 4-position may enhance lipophilicity and blood-brain barrier penetration .

Q. What in vitro/in vivo models are optimal for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of (±)-threo-Isopropylphenidate hydrochloride?

- Model Selection :

- In Vitro : Use human liver microsomes to study metabolic stability and cytochrome P450 interactions.

- In Vivo : Employ rodent models to assess brain penetration (e.g., microdialysis for extracellular dopamine levels) and plasma half-life. For tissue distribution, combine LC-QTOF with isotopic labeling .

Q. How can researchers resolve discrepancies in reported pharmacological activity between enantiomers of threo-Isopropylphenidate?

- Methodological Approach :

- Chiral Separation : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Validate enantiomeric purity via circular dichroism or X-ray crystallography.

- Functional Assays : Compare in vitro DAT inhibition and in vivo locomotor activity between isolated enantiomers to identify active moieties .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in threo-Isopropylphenidate studies?

- Analysis Framework :

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Apply Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models.

- For behavioral data, use mixed-effects models to account for inter-subject variability .

Q. How should researchers validate impurity profiles in synthesized (±)-threo-Isopropylphenidate batches?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。